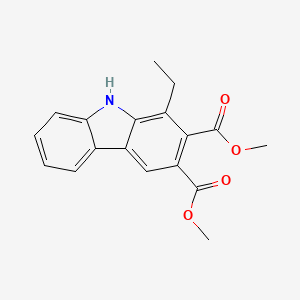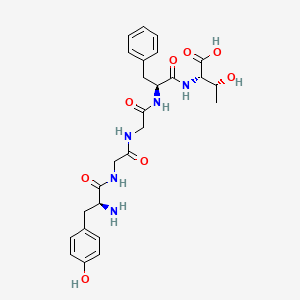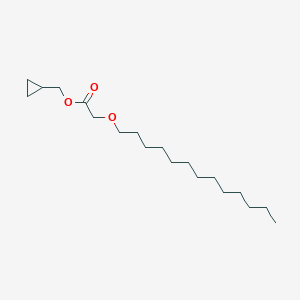
9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their electronic and charge-transport properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester typically involves the esterification of 9H-carbazole-2,3-dicarboxylic acid with ethanol and methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is refluxed to complete the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carbazole-2,3-dicarboxylic acid derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole esters.
Scientific Research Applications
Chemistry
In chemistry, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is used as a precursor for synthesizing various carbazole-based compounds. These compounds are valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, carbazole derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, carbazole derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes and modulate biological pathways involved in diseases.
Industry
Industrially, the compound is used in the production of dyes, pigments, and polymers. Its electronic properties make it suitable for use in optoelectronic devices and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9H-Carbazole-2-carboxylic acid, ethyl ester
- 9-Methyl-9H-carbazole-3-carboxylic acid
- 3,6-Dimethyl-9H-carbazole
Uniqueness
Compared to similar compounds, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester has unique ester functional groups at the 2,3-positions, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for specific applications in chemistry and industry.
Properties
CAS No. |
59774-13-9 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
dimethyl 1-ethyl-9H-carbazole-2,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-4-10-15(18(21)23-3)13(17(20)22-2)9-12-11-7-5-6-8-14(11)19-16(10)12/h5-9,19H,4H2,1-3H3 |
InChI Key |
COFYCOKKWZVUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1C(=O)OC)C(=O)OC)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)




![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)
![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

